4-Nitrophenyl a-L-arabinofuranoside
Overview
Description
4-Nitrophenyl-Ara is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. 4-Nitrophenyl-Ara is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-ara is the enzyme Intracellular exo-alpha- (1->5)-L-arabinofuranosidase . This enzyme plays a crucial role in the degradation of arabinan and is a key enzyme in the complete degradation of the plant cell wall .
Mode of Action
4-Nitrophenyl-ara interacts with its target enzyme by acting as a substrate. The enzyme catalyzes the cleavage of terminal alpha- (1->5)-arabinofuranosyl bonds in different substrates . This interaction results in changes to the enzyme’s activity and the degradation of arabinan .
Biochemical Pathways
The action of 4-Nitrophenyl-ara affects the biochemical pathway involved in the degradation of arabinan, a polysaccharide found in the plant cell wall . The compound’s interaction with its target enzyme leads to the breakdown of arabinan, contributing to the complete degradation of the plant cell wall .
Result of Action
The action of 4-Nitrophenyl-ara results in the degradation of arabinan, contributing to the complete degradation of the plant cell wall . This molecular and cellular effect is a result of the compound’s interaction with its target enzyme.
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl-ara can be influenced by environmental factors. For instance, the reduction of 4-nitrophenol to 4-aminophenol, a reaction commonly used to assess the catalytic activity of metallic nanoparticles, has been shown to be affected by the reaction medium . The addition of certain solvents to the reaction mixture can lead to a decrease in the reaction rate .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl-ara is a substrate for the enzyme arabinofuranosidase, which belongs to the glycoside hydrolase family of enzymes . Arabinofuranosidases hydrolyze the 1,3- and 1,5-α-arabinosyl bonds in L-arabinose-containing molecules . The interaction between 4-Nitrophenyl-ara and arabinofuranosidase is crucial for the complete hydrolysis of arabinoxylans .
Cellular Effects
The effects of 4-Nitrophenyl-ara on cells are primarily observed through its role as a substrate in enzymatic reactions. It influences cell function by participating in the degradation of lignocellulosic biomass, impacting cellular metabolism .
Molecular Mechanism
4-Nitrophenyl-ara exerts its effects at the molecular level through its interactions with arabinofuranosidase. It binds to the enzyme, facilitating the hydrolysis of α-arabinosyl bonds in L-arabinose-containing molecules . This interaction is crucial for the complete degradation of arabinoxylans .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Nitrophenyl-ara exhibits stability over a wide pH and temperature range . It maintains its activity after prolonged incubation, indicating its stability and long-term effects on cellular function .
Metabolic Pathways
4-Nitrophenyl-ara is involved in the metabolic pathway of lignocellulosic biomass degradation, where it interacts with arabinofuranosidase . This interaction influences the metabolic flux and metabolite levels within the pathway .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl-ara is likely within the cytoplasm, where it interacts with arabinofuranosidase to facilitate the degradation of lignocellulosic biomass
Preparation Methods
The synthesis of 4-Nitrophenyl-Ara typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with an appropriate nucleophile under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the product is purified through techniques like recrystallization .
Industrial production methods for 4-Nitrophenyl-Ara often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
4-Nitrophenyl-Ara undergoes various chemical reactions, including reduction, oxidation, and substitution. One of the most studied reactions is the catalytic reduction of 4-nitrophenol to 4-aminophenol using reducing agents like sodium borohydride (NaBH4) in the presence of metal nanoparticles as catalysts .
Reduction: The reduction of 4-nitrophenyl-Ara to 4-aminophenyl-Ara is a common reaction, often catalyzed by metal nanoparticles such as silver, gold, platinum, and palladium.
Oxidation: Oxidation reactions of 4-Nitrophenyl-Ara can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
4-Nitrophenyl-Ara has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitrophenyl-Ara can be compared with other phenolic glycosides and nitrophenol derivatives:
4-Nitrophenol: A closely related compound used in similar catalytic reduction studies.
4-Nitrophenylchloroformate: Used in the synthesis of various carbamates with antimicrobial and antioxidant activities.
4-Aminophenol: The reduced form of 4-nitrophenyl-Ara, commonly used in pharmaceutical applications.
The uniqueness of 4-Nitrophenyl-Ara lies in its specific applications in enzymatic assays and its role as a model compound in catalytic reduction studies.
Properties
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UKKRHICBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6892-58-6 | |
Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of α-L-arabinofuranosidase in complex with 4-nitrophenyl-α-L-arabinofuranoside tell us about the enzyme's mechanism?
A: The research paper "[Crystal structure of a family 51 α-L-arabinofuranosidase in complex with 4-nitrophenyl-Ara]" [] investigates the crystal structure of an α-L-arabinofuranosidase from family 51 bound to 4-nitrophenyl-α-L-arabinofuranoside. While the abstract doesn't provide specific details about the interaction, analyzing the crystal structure could reveal:
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